molecular formula C5H10Cl2 B1605460 2,4-Dichloropentane CAS No. 625-67-2

2,4-Dichloropentane

Cat. No. B1605460
CAS RN: 625-67-2
M. Wt: 141.04 g/mol
InChI Key: DYGOBGYJRRKFEN-UHFFFAOYSA-N
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Description

2,4-Dichloropentane is a chemical compound with the molecular formula C5H10Cl2 . It has an average mass of 141.039 Da and a monoisotopic mass of 140.015961 Da .


Synthesis Analysis

The synthesis of 2,4-Dichloropentane involves complex processes. A study on the vibrational spectra of 2,4-dichloropentane uses normal coordinate calculations as a probe for the presence of different molecular conformers . The calculations use a complete valence force field for secondary chlorides which was developed by fitting the observed vibrational frequencies of model compounds .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropentane is determined by its molecular formula, C5H10Cl2 . It has been shown to contain, in addition to the previously established forms TT and GG of the d,l isomer and TG of the meso isomer, small amounts of other conformers .


Chemical Reactions Analysis

The chemical reactions of 2,4-Dichloropentane are complex and involve various conformers. By analysis of vibrational and NMR spectra and by theoretical conformer-energy calculations, 2,4-dichloropentane was shown to contain, in addition to the previously established forms TT and GG of the d,l isomer and TG of the meso isomer, small amounts of other conformers .


Physical And Chemical Properties Analysis

2,4-Dichloropentane has an average mass of 141.039 Da and a monoisotopic mass of 140.015961 Da . More detailed physical and chemical properties would require specific experimental measurements or computations.

Scientific Research Applications

Vibrational Spectroscopy

Vibrational analyses of 2,4-dichloropentane have been conducted to understand the presence of different molecular conformers. Studies have utilized normal coordinate calculations with complete valence force fields, revealing insights into the conformations of molecules like dl and meso 2,4-dichloropentane (Moore & Krimm, 1974). Further vibrational spectroscopic studies in liquid xenon solution have also been done, contributing to the understanding of the compound's molecular structure (Mina-Camilde, Cedeño, & Manzanares, 1998).

Conformational Studies

Investigations into the conformational aspects of racemic and meso 2,4-dichloropentane have used Extended Huckel Theory (EHT) and Proton Magnetic Resonance (PMR) spectra. These studies provide insights into the stability of conformers and their deviation from staggered positions (Butler & Goldstein, 1974).

Chromatography and Model Compounds

Gel permeation chromatography research has explored the separation of stereoisomers of 2,4-dichloropentane. This research is significant for understanding the molecular size and interactions with eluents, with implications for the separation process in compounds like PVC (Pokorný, Luáš, Janča, & Kolínský, 1978).

Halogen Migration in Chemical Reactions

The reaction of dichloroalkanes like 2,4-dichloropentane with aluminum chloride has been studied to understand halogen migration. Such studies shed light on the equilibrium mixture and diastereomeric equilibration in these compounds (Billups, Kurtz, & Farmer, 1970).

Pyrolysis and Thermal Stability

Research on the pyrolysis of polyvinyl chloride models, including 2,4-dichloropentane, has provided valuable insights into the kinetics of thermal decomposition and stability, especially relevant for understanding the behavior of PVC under thermal stress (Chytrý, Obereigner, & Lím, 1969).

Solvent-Solute Interactions

Studies on the interactions between solvents and diastereomeric 2,4-dichloropentane have revealed how these interactions influence the stereochemical course of substitution processes, highlighting the role of solvent properties like dielectric constant (Wu & Ache, 1977).

Future Directions

The future directions in the study of 2,4-Dichloropentane could involve further investigation into its conformational structures and their influence on its reactivity . Additionally, more research could be conducted to better understand its safety and hazards .

properties

IUPAC Name

2,4-dichloropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGOBGYJRRKFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870716
Record name 2,4-Dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropentane

CAS RN

625-67-2
Record name Pentane, 2,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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